BMS-354326 is a small molecule drug developed by Bristol Myers Squibb Company, primarily recognized for its role as a potent inhibitor of human tryptase. Tryptase is a serine protease that is involved in various physiological processes, particularly in the context of mast cell activation and inflammation. The compound is classified as a tryptase inhibitor, making it significant in therapeutic areas related to allergic reactions and inflammatory diseases. Currently, BMS-354326 is in the discovery phase with no approved clinical status yet, but it has been the subject of various research studies aimed at understanding its potential applications and mechanisms of action .
BMS-354326 originates from the medicinal chemistry efforts of Bristol Myers Squibb and is categorized under small molecule drugs. Its molecular formula is and it has a CAS Registry number of 708258-16-6. The compound's InChIKey is XVYFBYVSZOCXRJ-OMQKAAQBSA-N, which provides a unique identifier for chemical substances .
The synthesis of BMS-354326 involves a multi-step process that focuses on the development of azetidinone derivatives. A notable method detailed in recent literature outlines the replacement of guanidine moieties with primary or secondary amines or aminopyridine functionalities to enhance potency and selectivity against tryptase. The synthesis includes the use of various reagents and conditions tailored to optimize yield and purity.
The synthesis typically begins with the formation of an azetidinone core structure, followed by functional group modifications to introduce the desired substituents that enhance biological activity. The specific synthetic pathway may involve reactions such as nucleophilic substitutions and cyclization steps that are carefully controlled to achieve high selectivity against other serine proteases .
BMS-354326 features a complex molecular structure characterized by its azetidinone framework, which contributes to its biological activity as a tryptase inhibitor. The structure can be represented as follows:
The compound's structural data indicates that it possesses multiple functional groups that are critical for its interaction with target proteins. The precise arrangement of these groups facilitates binding to tryptase, thereby inhibiting its enzymatic activity effectively .
BMS-354326 undergoes specific chemical reactions that are crucial for its function as a tryptase inhibitor. These reactions primarily involve interactions with serine residues in the active site of tryptase, leading to the formation of enzyme-inhibitor complexes.
The mechanism by which BMS-354326 inhibits tryptase involves competitive inhibition, where the compound binds to the active site of the enzyme, preventing substrate access. This interaction is characterized by high affinity, with an IC50 value reported at approximately 1.8 nM, indicating potent inhibitory effects against tryptase compared to other serine proteases .
The mechanism of action for BMS-354326 revolves around its ability to selectively inhibit tryptase activity. Upon binding to the enzyme's active site, BMS-354326 effectively blocks substrate access, thereby disrupting normal enzymatic function.
The selectivity profile of BMS-354326 shows that it exhibits minimal activity against other related serine proteases such as trypsin, highlighting its potential for targeted therapeutic applications without significant off-target effects .
BMS-354326 is characterized by its solid-state properties typical of small molecule drugs. It exhibits stability under standard laboratory conditions but may require specific storage conditions to maintain integrity over time.
The chemical properties include solubility characteristics which are essential for formulation development in pharmaceutical applications. Detailed analyses suggest that BMS-354326 has favorable solubility profiles conducive for oral administration routes.
Further studies are necessary to fully characterize the physicochemical properties such as melting point, boiling point, and partition coefficients, which are critical for understanding its behavior in biological systems .
BMS-354326 has potential applications in treating conditions associated with excessive tryptase activity, including allergic responses and inflammatory diseases. Its role as a selective inhibitor positions it as a candidate for developing therapies aimed at managing mast cell-related disorders.
Research continues to explore additional therapeutic areas where BMS-354326 may provide benefits due to its unique mechanism of action and selectivity profile. Ongoing clinical trials will further elucidate its efficacy and safety in various patient populations .
Mast cell tryptase, a trypsin-like serine protease, is the predominant secretory granule-derived protein in human mast cells. Unlike other proteases, tryptase exists as a tetramer stabilized by heparin proteoglycans, conferring unique enzymatic stability and substrate specificity. Its release during mast cell degranulation triggers a cascade of pathological events in allergic and inflammatory disorders. Tryptase acts as a potent mitogen for fibroblasts and epithelial cells, driving airway remodeling in asthma through collagen synthesis and fibroblast proliferation [1] [5]. It also activates protease-activated receptor-2 (PAR-2) on sensory neurons and endothelial cells, amplifying neurogenic inflammation and vascular permeability [3]. Critically, tryptase auto-activates mast cells in a feedforward loop, as demonstrated by studies where exogenous tryptase induced 60–90% histamine release from human tonsillar and skin mast cells [6]. This self-sustaining mechanism positions tryptase as a master regulator in diseases like:
The centrality of tryptase is further validated by inhibitor studies. APC366 (a first-generation inhibitor) suppressed allergen-induced late-phase bronchoconstriction by >80% in allergic sheep models and inhibited histamine release by 60–90% in human lung mast cells, confirming tryptase as a nodal therapeutic target [3] [5].
Table 1: Pathophysiological Actions of Mast Cell Tryptase
Biological Action | Pathological Consequence | Validating Evidence |
---|---|---|
PAR-2 activation | Neurogenic inflammation, pain | Tryptase-induced histamine release blocked by PAR-2 antagonists [3] |
Fibroblast proliferation | Tissue fibrosis/remodeling | Tryptase-stimulated collagen synthesis in lung fibroblasts [5] |
Mast cell auto-activation | Amplified allergic responses | APC366 inhibition of IgE-dependent histamine release (IC₅₀ = 10 μM) [6] |
Neutrophil recruitment | Sustained inflammation | Tryptase-induced IL-8 secretion in epithelial cells [1] |
The therapeutic targeting of tryptase evolved through three distinct generations of serine protease inhibitors, each addressing specific pharmacological challenges:
First-generation peptidics (1990s): APC366 (N-(1-hydroxy-2-naphthoyl)-L-arginyl-L-prolinamide) emerged as the pioneering tryptase inhibitor. While effective in sheep asthma models (aerosolized doses: 1–10 mg/kg), its peptidic nature limited oral bioavailability and potency (Ki ~10 μM). Clinical trials revealed modest efficacy in mild asthma, necessitating high doses due to rapid clearance [5] [6].
Second-generation dibasic compounds (Late 1990s): Pentamidine-inspired scaffolds (e.g., BABIM derivatives) exploited tryptase’s unique anionic exosites. These non-peptidic inhibitors achieved nanomolar potency (Ki = 0.5–5 nM) through simultaneous interactions with multiple catalytic pockets. BABIM inhibited tryptase with >1,000-fold selectivity over trypsin but exhibited Zn²⁺-dependent pharmacology, complicating in vivo applications [5].
Hepin antagonists (Early 2000s): Lactoferrin and synthetic polyanions disrupted tryptase’s tetrameric structure by competing with heparin binding. Though mechanistically novel, their size and charge limited tissue penetration [5].
The pivotal structural breakthrough came with the 1999 X-ray crystallography of tryptase complexed with 4-amidinophenyl pyruvic acid (PDB: 1A0L). This revealed an expansive active site with two electropositive grooves (S2 and S4) adjacent to the catalytic triad, providing a blueprint for non-guanidine inhibitors [5].
Table 2: Evolution of Tryptase Inhibitor Chemotypes
Generation | Representative Compound | Potency (Ki) | Mechanism | Limitations |
---|---|---|---|---|
Peptidic | APC366 | ~10 μM | Competitive substrate mimic | Low oral bioavailability, proteolysis |
Dibasic | BABIM | 0.5–5 nM | Zn²⁺-mediated active site coordination | Metal-dependent pharmacology |
Heparin antagonists | Lactoferrin | ~100 nM | Tetramer destabilization | Poor membrane permeability |
Non-guanidine azetidinones | BMS-354326 | 1.8 nM | Substrate-like binding without metals | Complex synthesis |
Conventional tryptase inhibitors relied on basic amidine/guanidine groups (e.g., in APC366 or pentamidine) to interact with the Asp189 residue in the S1 pocket. While potent, these motifs suffered from poor membrane permeability, hERG channel inhibition, and metabolic instability. The 2-azetidinone (β-lactam) scaffold emerged as an innovative alternative due to:
BMS-354326 epitomized this strategy by replacing the guanidine headgroup with a 4-carboxy-2-azetidinone core. The carboxylate engaged Asp189 via salt bridges, while the β-lactam carbonyl formed H-bonds with Gly216 and Ser190, achieving Ki = 1.8 nM. Crucially, it exhibited 500-fold selectivity against trypsin due to steric occlusion by tryptase’s Tyr75 loop—a selectivity filter absent in other serine proteases [2]. Structure-activity relationship (SAR) studies revealed that C3 substitutions modulated potency:
The scaffold’s efficacy was validated in human lung mast cells, where BMS-354326 analogs inhibited anti-IgE-induced histamine release by >90% at 100 nM concentrations, outperforming APC366 by three orders of magnitude [2] [3].
Table 3: SAR of 4-Carboxy-2-Azetidinone Inhibitors
Structural Modification | Representative R-Group | Tryptase Ki (nM) | Selectivity vs. Trypsin | Effect on Mast Cell Histamine Release |
---|---|---|---|---|
C3 unsubstituted | H | 180 | 50-fold | IC₅₀ = 2.5 μM |
C3-(4-Cl-phenyl) | 4-Cl-C₆H₄ | 0.9 | 500-fold | IC₅₀ = 8 nM |
C4-(R)-carboxylate | (R)-COO⁻ | 1.8 | 350-fold | IC₅₀ = 15 nM |
C4-(S)-carboxylate | (S)-COO⁻ | 220 | 5-fold | IC₅₀ > 1 μM |
N1-methyl | CH₃ | 2.1 | 400-fold | IC₅₀ = 12 nM |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7